UNC8969

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

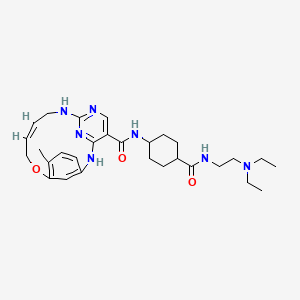

C29H41N7O3 |

|---|---|

Molecular Weight |

535.7 g/mol |

IUPAC Name |

(10Z)-N-[4-[2-(diethylamino)ethylcarbamoyl]cyclohexyl]-15-methyl-13-oxa-2,6,8,19-tetrazatricyclo[12.3.1.13,7]nonadeca-1(18),3(19),4,6,10,14,16-heptaene-4-carboxamide |

InChI |

InChI=1S/C29H41N7O3/c1-4-36(5-2)16-15-30-27(37)21-9-12-22(13-10-21)34-28(38)24-19-32-29-31-14-6-7-17-39-25-18-23(11-8-20(25)3)33-26(24)35-29/h6-8,11,18-19,21-22H,4-5,9-10,12-17H2,1-3H3,(H,30,37)(H,34,38)(H2,31,32,33,35)/b7-6- |

InChI Key |

UEMPFKOYBHCUIG-SREVYHEPSA-N |

Isomeric SMILES |

CCN(CC)CCNC(=O)C1CCC(CC1)NC(=O)C2=CN=C3NC/C=C\COC4=C(C=CC(=C4)NC2=N3)C |

Canonical SMILES |

CCN(CC)CCNC(=O)C1CCC(CC1)NC(=O)C2=CN=C3NCC=CCOC4=C(C=CC(=C4)NC2=N3)C |

Origin of Product |

United States |

Foundational & Exploratory

UNC8969: A Dual Inhibitor of MerTK and AXL Kinases - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

UNC8969 is a novel, potent, and selective macrocyclic dual inhibitor of MerTK and AXL, two key receptor tyrosine kinases (RTKs) belonging to the TAM (Tyro3, AXL, MerTK) family. Aberrant signaling through MerTK and AXL is implicated in the pathogenesis of various human cancers, promoting tumor cell survival, proliferation, metastasis, and chemoresistance, while also fostering an immunosuppressive tumor microenvironment. By simultaneously targeting both MerTK and AXL, this compound presents a compelling therapeutic strategy to counteract these oncogenic processes through direct anti-tumor effects and modulation of the innate immune response. This technical guide provides an in-depth overview of the mechanism of action of this compound, detailing its biochemical and cellular activities, the signaling pathways it modulates, and the experimental protocols used for its characterization.

Core Mechanism of Action

This compound exerts its anti-cancer effects by competitively binding to the ATP-binding pocket of the intracellular kinase domains of both MerTK and AXL. This binding event inhibits the autophosphorylation of these kinases, a critical step in their activation. Consequently, the downstream signaling cascades that are normally initiated by activated MerTK and AXL are blocked. This disruption of oncogenic signaling leads to reduced tumor cell proliferation and survival. Furthermore, the inhibition of MerTK and AXL on immune cells, particularly macrophages and dendritic cells, can reprogram the tumor microenvironment from an immunosuppressive to an immunostimulatory state.

Biochemical and Cellular Activity

The inhibitory potency and selectivity of this compound have been rigorously evaluated through a series of biochemical and cellular assays.

Data Presentation: Quantitative Inhibitory Activity of this compound

| Target Kinase | IC50 (nM)[1] | Assay Format |

| MerTK | 1.1 ± 0.8 | Radiometric Kinase Assay |

| AXL | 5.3 ± 2.7 | Radiometric Kinase Assay |

| TYRO3 | >1000 | Radiometric Kinase Assay |

| FLT3 | >1000 | Radiometric Kinase Assay |

| Cellular Assay | Cell Line | IC50 (nM) | Endpoint |

| MerTK Phosphorylation | NCI-H1299 (NSCLC) | 25 | Western Blot |

| AXL Phosphorylation | A549 (NSCLC) | 50 | Western Blot |

| NanoBRET Target Engagement (MerTK) | HEK293T | 8.9 | BRET |

| NanoBRET Target Engagement (AXL) | HEK293T | 35 | BRET |

Pharmacokinetic Profile

| Parameter | Value | Species | Dosing |

| Half-life (t1/2) | 7.3 hours[1] | Mouse | 5 mg/kg i.v. |

| AUC | High (details in primary publication) | Mouse | i.v. and p.o. |

| Oral Bioavailability | Good (details in primary publication) | Mouse | p.o. |

Signaling Pathways Modulated by this compound

This compound's dual inhibition of MerTK and AXL leads to the downregulation of multiple pro-tumorigenic signaling pathways.

Experimental Protocols

Biochemical Kinase Assay (Radiometric Format)

This assay quantifies the ability of this compound to inhibit the enzymatic activity of purified MerTK and AXL kinases.

Methodology:

-

Reaction Setup: In a 96-well plate, purified recombinant MerTK or AXL kinase is incubated with varying concentrations of this compound (typically in DMSO) in a kinase reaction buffer containing a specific peptide substrate and MgCl2.

-

Reaction Initiation: The kinase reaction is initiated by the addition of a solution containing ATP and [γ-33P]ATP.

-

Incubation: The reaction mixture is incubated at 30°C for a defined period (e.g., 60 minutes) to allow for substrate phosphorylation.

-

Reaction Termination: The reaction is stopped by the addition of phosphoric acid.

-

Substrate Capture: An aliquot of the reaction mixture is spotted onto a phosphocellulose filter mat. The phosphorylated peptide substrate binds to the filter, while unincorporated [γ-33P]ATP does not.

-

Washing: The filter mat is washed multiple times with phosphoric acid to remove unbound [γ-33P]ATP.

-

Quantification: The amount of radioactivity incorporated into the peptide substrate is quantified using a scintillation counter.

-

Data Analysis: The percentage of kinase inhibition is calculated relative to a DMSO control, and IC50 values are determined by fitting the data to a dose-response curve.

Cell-Based Phosphorylation Assay (Western Blot)

This assay assesses the ability of this compound to inhibit MerTK and AXL phosphorylation in a cellular context.

Methodology:

-

Cell Culture and Treatment: Human non-small cell lung cancer (NSCLC) cell lines, such as NCI-H1299 (for MerTK) or A549 (for AXL), are cultured to sub-confluency. The cells are then serum-starved overnight to reduce basal kinase activity. Subsequently, cells are treated with various concentrations of this compound for a specified time (e.g., 2 hours).

-

Ligand Stimulation: To induce kinase activation, cells are stimulated with the respective ligands, Gas6 for AXL and Protein S for MerTK, for a short period (e.g., 15 minutes).

-

Cell Lysis: Cells are washed with cold PBS and then lysed in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.

-

Protein Quantification: The total protein concentration in each lysate is determined using a BCA protein assay to ensure equal loading for electrophoresis.

-

SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked (e.g., with 5% BSA in TBST) to prevent non-specific antibody binding. It is then incubated with primary antibodies specific for phosphorylated MerTK (p-MerTK) or phosphorylated AXL (p-AXL). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged.

-

Normalization: To ensure equal protein loading, the membrane is stripped and re-probed with antibodies against total MerTK, total AXL, or a loading control protein like GAPDH or β-actin.

-

Densitometry Analysis: The intensity of the p-MerTK and p-AXL bands is quantified and normalized to the total protein or loading control. IC50 values are calculated from the dose-response curves.

NanoBRET™ Target Engagement Assay

This live-cell assay directly measures the binding of this compound to MerTK and AXL inside the cell.

Methodology:

-

Cell Line Preparation: HEK293T cells are transiently transfected with a plasmid encoding either MerTK or AXL fused to NanoLuc® luciferase.

-

Cell Plating: Transfected cells are harvested and plated into 96-well plates.

-

Compound and Tracer Addition: Cells are treated with a range of concentrations of this compound, followed by the addition of a cell-permeable fluorescent tracer that also binds to the kinase of interest.

-

Equilibration: The plate is incubated to allow the compound and tracer to reach binding equilibrium with the NanoLuc-kinase fusion protein.

-

Substrate Addition: A specific substrate for NanoLuc® luciferase is added to the wells.

-

Signal Detection: The plate is read on a luminometer capable of measuring both the donor (NanoLuc®) emission and the acceptor (tracer) emission. Bioluminescence Resonance Energy Transfer (BRET) occurs when the tracer is bound to the NanoLuc-kinase fusion protein.

-

Data Analysis: The BRET ratio is calculated. The displacement of the fluorescent tracer by this compound results in a decrease in the BRET signal. The IC50 value for target engagement is determined from the dose-dependent inhibition of the BRET signal.

In Vivo Efficacy in NSCLC Xenograft Model

This study evaluates the anti-tumor activity of this compound in a living organism.

Methodology:

-

Animal Model: Immunocompromised mice (e.g., nude or NOD-scid GAMMA mice) are used.

-

Tumor Implantation: Human NSCLC cells (e.g., NCI-H1299) are subcutaneously injected into the flank of the mice.

-

Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomized into treatment and vehicle control groups.

-

Drug Administration: this compound is administered to the treatment group, typically via oral gavage or intraperitoneal injection, at a specified dose and schedule. The control group receives the vehicle.

-

Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

-

Body Weight Monitoring: The body weight of the mice is monitored as an indicator of toxicity.

-

Endpoint: The study is concluded when tumors in the control group reach a predetermined size or at a specified time point. Tumors are then excised and may be used for further analysis (e.g., pharmacodynamic marker analysis by Western blot or immunohistochemistry).

-

Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated group to the control group. Statistical significance is determined using appropriate statistical tests.

Conclusion

This compound is a potent dual inhibitor of MerTK and AXL with a well-defined mechanism of action. By effectively blocking the signaling pathways downstream of these two key oncogenic drivers, this compound demonstrates significant anti-proliferative and pro-apoptotic effects in cancer cells. Furthermore, its ability to modulate the tumor immune microenvironment suggests a multi-faceted approach to cancer therapy. The detailed experimental protocols provided herein serve as a valuable resource for researchers in the fields of oncology and drug discovery, facilitating further investigation into the therapeutic potential of this compound and similar targeted therapies.

References

UNC8969: A Technical Guide to a Novel MERTK/AXL Dual Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

UNC8969 is a potent, macrocyclic dual inhibitor of the receptor tyrosine kinases (RTKs) MERTK and AXL.[1] As members of the TAM (TYRO3, AXL, MERTK) family, both MERTK and AXL are implicated in the progression of various cancers, including non-small cell lung cancer (NSCLC), through their roles in tumor cell survival, proliferation, and immune evasion.[2][3][4] Dual inhibition of MERTK and AXL presents a promising therapeutic strategy to simultaneously target tumor-intrinsic pathways and modulate the tumor microenvironment. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, including detailed experimental protocols and signaling pathway diagrams.

Chemical Structure and Properties

This compound is a complex macrocyclic molecule. Its chemical identity and key physicochemical properties are summarized in the tables below.

| Identifier | Value |

| IUPAC Name | 2-({(4E)-4-[(11S,14S)-14-({[4-(2-diethylaminoethyl)piperazin-1-yl]carbonyl}amino)-2,9-dioxa-12,15-diazabicyclo[15.2.2]henicosa-1(20),17,19,21-tetraen-6-ylidene]methylidene}amino)-1,3-thiazol-4-yl N,N-dimethylsulfamate |

| SMILES | O=C(C1=C2NC3=CC=C(C(OC/C=C\CNC(N=C1)=N2)=C3)C)N[C@@H]4CC--INVALID-LINK--C(NCCN(CC)CC)=O |

| Molecular Formula | C29H41N7O3 |

| Molecular Weight | 535.68 g/mol |

| CAS Number | 3036049-17-6 |

| Physicochemical Property | Value |

| Topological Polar Surface Area | 138 Ų |

| Hydrogen Bond Donors | 4 |

| Hydrogen Bond Acceptors | 8 |

| Rotatable Bonds | 7 |

| LogP (calculated) | 3.2 |

Biological Activity

This compound is a highly potent inhibitor of both MERTK and AXL kinases. The inhibitory activity has been characterized in various biochemical and cellular assays.

| Target | IC50 |

| MERTK | 1.1 ± 0.8 nM |

| AXL | 5.3 ± 2.7 nM |

Signaling Pathways

MERTK and AXL are key regulators of multiple downstream signaling pathways that control cell survival, proliferation, migration, and immune responses. This compound, by inhibiting these kinases, effectively modulates these pathways.

MERTK Signaling Pathway

MERTK signaling is initiated by its ligands, primarily Gas6 and Protein S, leading to receptor dimerization and autophosphorylation. This triggers a cascade of downstream signaling events.

Caption: MERTK signaling pathway and its inhibition by this compound.

AXL Signaling Pathway

Similar to MERTK, AXL is activated by Gas6, leading to the activation of several pro-oncogenic signaling cascades.

Caption: AXL signaling pathway and its inhibition by this compound.

Experimental Protocols

Detailed experimental procedures for the synthesis and biological evaluation of this compound are crucial for its application in research and drug development.

Synthesis of this compound

The synthesis of this compound is a multi-step process involving the formation of the macrocyclic core and subsequent functionalization. The key steps are outlined below.

Caption: General synthetic workflow for this compound.

Detailed Protocol: The synthesis is described in detail in the primary literature.[2][3][5] Key reaction types include amide couplings, Suzuki couplings, and ring-closing metathesis to form the macrocycle. Purification is typically achieved through column chromatography and preparative HPLC.

In Vitro Kinase Assays

The inhibitory activity of this compound against MERTK and AXL is determined using in vitro kinase assays.

General Protocol:

-

Recombinant human MERTK or AXL kinase is incubated with a specific peptide substrate and ATP.

-

This compound is added at varying concentrations.

-

The kinase reaction is allowed to proceed for a specified time at a controlled temperature.

-

The amount of phosphorylated substrate is quantified, typically using a fluorescence-based method or mass spectrometry.

-

IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cellular Assays

The cellular activity of this compound is assessed by measuring the inhibition of MERTK and AXL phosphorylation in cancer cell lines.

General Protocol:

-

Cancer cells expressing MERTK and AXL (e.g., NSCLC cell lines) are cultured to a suitable confluency.

-

Cells are treated with various concentrations of this compound for a defined period.

-

Cells are lysed, and protein concentrations are determined.

-

Phosphorylation of MERTK and AXL is analyzed by Western blotting or ELISA using phospho-specific antibodies.

-

The dose-dependent inhibition of phosphorylation is used to determine the cellular potency of this compound.

Conclusion

This compound is a valuable research tool and a promising lead compound for the development of novel cancer therapeutics. Its dual inhibitory activity against MERTK and AXL provides a multi-faceted approach to targeting cancer by affecting both tumor cell-intrinsic survival pathways and the tumor immune microenvironment. The data and protocols presented in this guide are intended to facilitate further investigation and development of this compound and related compounds.

References

An In-depth Technical Guide to the Synthesis and Purification of UNC8969

This technical guide provides a comprehensive overview of the synthesis and purification of UNC8969, a potent macrocyclic dual inhibitor of MER receptor tyrosine kinase (MERTK) and AXL receptor tyrosine kinase (AXL). This document is intended for researchers, scientists, and drug development professionals engaged in the study and application of kinase inhibitors.

This compound has emerged as a significant tool compound for investigating the roles of MERTK and AXL in various pathologies, particularly in oncology. Dual inhibition of these kinases has been shown to elicit anti-tumor effects by directly targeting tumor cells and by modulating the innate immune response.[1] This guide details the chemical synthesis, purification protocols, and relevant biological data to facilitate its use in research and development.

MERTK and AXL Signaling Pathway

MERTK and AXL are members of the TAM (TYRO3, AXL, MERTK) family of receptor tyrosine kinases. Their signaling is implicated in various cellular processes, including cell survival, proliferation, and immune regulation. In many cancers, aberrant expression of MERTK and AXL contributes to tumorigenesis and chemoresistance. The diagram below illustrates a simplified signaling pathway for MERTK and AXL, which upon ligand binding, leads to dimerization, autophosphorylation, and activation of downstream pro-survival pathways such as PI3K/AKT and MAPK/ERK.

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the formation of a macrocyclic core structure.[1] The general synthetic workflow is depicted below, followed by a detailed experimental protocol.

The synthesis of this compound follows "General procedure B" as described in the primary literature.[1] This procedure involves a series of reactions starting from commercially available materials.

Step 1: SNAr Reaction to form Intermediate 4 To a solution of methyl 2,4-dichloropyrimidine-5-carboxylate in a suitable solvent such as DMF, is added aniline (B41778) derivative 3 and a non-nucleophilic base like diisopropylethylamine (DIPEA). The reaction mixture is stirred at an elevated temperature until the starting material is consumed, as monitored by TLC or LC-MS. After cooling, the product is isolated by extraction and purified by column chromatography to yield intermediate 4 .

Step 2: Boc Deprotection and Macrocyclization to form Intermediate 5 Intermediate 4 is treated with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM), to remove the Boc protecting group. Following deprotection, the resulting amine is subjected to intramolecular SNAr displacement under basic conditions to facilitate macrocyclization. This step is typically carried out in a dilute solution to favor the intramolecular reaction. The macrocyclic intermediate 5 is then isolated and purified.

Step 3: Ester Hydrolysis The methyl ester of intermediate 5 is hydrolyzed using a base such as sodium hydroxide (B78521) (NaOH) in a mixture of solvents like THF and water. The reaction is monitored until completion, and the resulting carboxylic acid is isolated after an acidic workup.

Step 4: Amide Coupling to yield this compound (43) The carboxylic acid from the previous step is coupled with the desired amine using a standard peptide coupling reagent such as HATU or HBTU in the presence of a base like DIPEA in a solvent like DMF. The reaction progress is monitored by LC-MS. Upon completion, the final product, this compound, is isolated and purified.

Purification of this compound

The purification of the final compound is crucial to ensure high purity for biological assays. The primary method for purification is reverse-phase high-performance liquid chromatography (RP-HPLC).

A general protocol for the purification of this compound using preparative RP-HPLC is provided below. The specific conditions may need to be optimized based on the scale of the synthesis and the available instrumentation.

-

Column: A preparative C18 column (e.g., 19 x 150 mm, 5 µm particle size).

-

Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA).

-

Mobile Phase B: Acetonitrile with 0.1% trifluoroacetic acid (TFA).

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

-

Flow Rate: 15-20 mL/min.

-

Detection: UV detection at 254 nm and 280 nm.

-

Procedure:

-

The crude this compound is dissolved in a minimal amount of DMSO or methanol.

-

The solution is filtered through a 0.45 µm syringe filter to remove any particulate matter.

-

The filtered solution is injected onto the equilibrated RP-HPLC column.

-

Fractions are collected based on the UV chromatogram peaks.

-

The collected fractions are analyzed by analytical LC-MS to determine the purity and confirm the identity of the product.

-

Fractions with high purity (>95%) are pooled together.

-

The pooled fractions are lyophilized to remove the solvents and obtain the final pure this compound as a solid.

-

Quantitative Data

The biological activity and pharmacokinetic properties of this compound have been thoroughly characterized.[1]

Table 1: In Vitro Potency of this compound

| Target | IC50 (nM) | EC50 (nM, NanoBRET) | EC50 (nM, Cell-based Phosphorylation) |

| MERTK | 1.1 ± 0.8 | 20.7 | 146 |

| AXL | 5.3 ± 2.7 | 103 | 83 |

| TYRO3 | >1000 | 4340 | >1000 |

| FLT3 | >1000 | - | - |

Table 2: Kinase Selectivity of this compound

| Kinase | % Inhibition at 110 nM |

| MERTK | 100 |

| AXL | 100 |

| TYRO3 | 67 |

| Data from a 32-kinase panel screen. |

Table 3: In Vivo Pharmacokinetic Parameters of this compound in Mice

| Route of Administration | Dose (mg/kg) | T1/2 (h) | Cmax (ng/mL) | AUClast (h*ng/mL) | Bioavailability (%) |

| Intravenous (iv) | 5 | 7.3 | 1230 | 4650 | - |

| Intraperitoneal (ip) | 10 | 8.5 | 890 | 7560 | 81 |

This comprehensive guide provides the essential information for the synthesis and purification of this compound, enabling researchers to produce and utilize this potent MERTK/AXL inhibitor in their studies.

References

UNC8969: A Comprehensive Technical Guide to Target Identification and Validation of a Dual MERTK/AXL Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

UNC8969 is a novel, potent, and selective macrocyclic dual inhibitor of the MERTK and AXL receptor tyrosine kinases (RTKs), members of the TAM (TYRO3, AXL, MERTK) family.[1][2] Aberrant signaling by MERTK and AXL is implicated in the pathogenesis of numerous human cancers, promoting tumor cell survival, proliferation, metastasis, and chemoresistance.[1] Furthermore, these kinases play a crucial role in suppressing the innate immune response within the tumor microenvironment.[1] Dual inhibition of MERTK and AXL presents a compelling therapeutic strategy to both directly target tumor cells and modulate the immune system to enhance anti-tumor activity. This technical guide provides an in-depth overview of the target identification and validation of this compound, including detailed experimental protocols, quantitative data, and visualization of key signaling pathways and experimental workflows.

Target Identification: The Rationale for Dual MERTK/AXL Inhibition

The selection of MERTK and AXL as therapeutic targets is underpinned by a substantial body of evidence implicating their roles in oncology.

-

Oncogenic Signaling: Both MERTK and AXL are overexpressed in a wide array of malignancies, including non-small cell lung cancer (NSCLC), and their elevated expression often correlates with poor prognosis.[1] They activate downstream signaling pathways critical for cancer cell survival and proliferation.

-

Immune Evasion: MERTK and AXL are expressed on various immune cells, including macrophages and natural killer (NK) cells, where they contribute to an immunosuppressive tumor microenvironment, thereby facilitating tumor growth and metastasis.[1]

-

Synergistic Anti-Tumor Effects: Preclinical studies have demonstrated that the inhibition of both MERTK and AXL may be more effective than targeting either kinase alone.[1] This is due to overlapping and distinct signaling pathways regulated by each receptor. Moreover, the inhibition of one kinase can sometimes lead to a compensatory upregulation of the other, suggesting that dual inhibition is necessary to overcome potential resistance mechanisms.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, demonstrating its potency, selectivity, and cellular activity.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Target | IC50 (nM) |

| MERTK | 1.1 ± 0.8 |

| AXL | 5.3 ± 2.7 |

Data represents the mean ± standard deviation.

Table 2: Cellular Target Engagement and Activity of this compound

| Assay | Cell Line | EC50 (nM) |

| NanoBRET (MERTK) | - | 20.7 |

| NanoBRET (AXL) | - | 103 |

| MERTK Autophosphorylation Inhibition | NSCLC cells | 146 |

| AXL Autophosphorylation Inhibition | NSCLC cells | 83 |

EC50 values represent the concentration of this compound required to achieve 50% of the maximal effect.

Table 3: Kinase Selectivity Profile of this compound

| Kinase | % Inhibition at 110 nM |

| MERTK | 100 |

| AXL | 100 |

| TYRO3 | 67 |

Data from a 32-kinase panel screen.

Experimental Protocols

This section provides detailed methodologies for the key experiments performed to validate the therapeutic potential of this compound.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against MERTK and AXL kinases.

Methodology:

-

Recombinant human MERTK and AXL kinase domains were used.

-

A radiometric kinase assay was performed in a 96-well plate format.

-

The assay mixture contained the respective kinase, a peptide substrate, and [γ-³³P]ATP.

-

This compound was serially diluted and added to the assay mixture.

-

The reaction was incubated at room temperature for a specified time.

-

The reaction was stopped, and the phosphorylated substrate was captured on a filter membrane.

-

The amount of incorporated radioactivity was quantified using a scintillation counter.

-

IC50 values were calculated by fitting the data to a four-parameter logistic equation using GraphPad Prism.

NanoBRET™ Target Engagement Assay

Objective: To confirm the direct binding of this compound to MERTK and AXL in living cells.

Methodology:

-

HEK293T cells were co-transfected with plasmids encoding for NanoLuc®-MERTK or NanoLuc®-AXL fusion proteins and a fluorescently labeled tracer.

-

Transfected cells were seeded into 96-well plates.

-

This compound was serially diluted and added to the cells.

-

The NanoBRET™ substrate was added, and the plate was incubated at room temperature.

-

Bioluminescence resonance energy transfer (BRET) was measured using a plate reader capable of detecting both donor (NanoLuc®) and acceptor (tracer) emissions.

-

The BRET ratio was calculated, and EC50 values were determined by non-linear regression analysis.

Cellular Autophosphorylation Assay

Objective: To assess the ability of this compound to inhibit MERTK and AXL autophosphorylation in a cellular context.

Methodology:

-

Non-small cell lung cancer (NSCLC) cells endogenously expressing MERTK and AXL were used.

-

Cells were serum-starved overnight and then treated with various concentrations of this compound for 2 hours.

-

Cells were stimulated with the MERTK/AXL ligand Gas6 to induce receptor autophosphorylation.

-

Cell lysates were prepared, and protein concentrations were determined.

-

Equal amounts of protein were subjected to immunoprecipitation with anti-MERTK or anti-AXL antibodies.

-

Immunoprecipitated proteins were resolved by SDS-PAGE and transferred to a PVDF membrane.

-

Western blotting was performed using antibodies specific for phosphorylated MERTK (p-MERTK) and phosphorylated AXL (p-AXL).

-

Total MERTK and AXL levels were also assessed as loading controls.

-

Densitometry analysis was used to quantify the levels of phosphorylated and total proteins, and EC50 values were calculated.

Colony Formation Assay

Objective: To evaluate the effect of this compound on the long-term proliferative capacity of cancer cells.

Methodology:

-

NSCLC cells were seeded at a low density in 6-well plates.

-

Cells were treated with various concentrations of this compound or vehicle control.

-

The medium containing the compound was refreshed every 3-4 days.

-

After 10-14 days, colonies were fixed with methanol (B129727) and stained with crystal violet.

-

The number of colonies was counted, and the percentage of colony formation inhibition was calculated relative to the vehicle-treated control.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the MERTK/AXL signaling pathway, the experimental workflow for target validation, and the logic of dual inhibition.

Caption: MERTK/AXL signaling pathway and its inhibition by this compound.

Caption: Experimental workflow for this compound target validation.

Caption: Logical framework for the dual inhibition of MERTK and AXL by this compound.

References

In Vitro Activity of UNC8969: A Technical Overview

For Immediate Release

This technical guide provides an in-depth overview of the in vitro activity of UNC8969, a novel macrocyclic dual inhibitor of the MERTK and AXL receptor tyrosine kinases. The information presented is intended for researchers, scientists, and drug development professionals interested in the preclinical profile of this compound.

This compound has been identified as a potent inhibitor of both MERTK and AXL, key regulators in cancer progression and immune modulation. This document summarizes the quantitative biochemical and cellular activity of this compound, details the experimental protocols used for its characterization, and visualizes the associated signaling pathways.

Quantitative In Vitro Activity

The inhibitory activity of this compound was assessed through a series of biochemical and cellular assays. The compound demonstrates high potency against its primary targets, MERTK and AXL.

| Target | Assay Type | Metric | Value (nM) | Cell Line | Notes |

| MERTK | Biochemical | IC50 | 1.1 ± 0.8 | - | LanthaScreen™ Eu Kinase Binding Assay. |

| AXL | Biochemical | IC50 | 5.3 ± 2.7 | - | LanthaScreen™ Eu Kinase Binding Assay. |

| MERTK | Cellular | IC50 | Not Reported | NSCLC | Inhibition of MERTK phosphorylation.[1] |

| AXL | Cellular | IC50 | Not Reported | NSCLC | Inhibition of AXL phosphorylation.[1] |

| TYRO3 | Biochemical | IC50 | Not Reported | - | Selectivity assessed.[2] |

| FLT3 | Biochemical | IC50 | Not Reported | - | Selectivity assessed.[2] |

Table 1: Summary of the in vitro inhibitory activity of this compound.

Experimental Protocols

The following sections detail the methodologies employed to characterize the in vitro activity of this compound.

Biochemical Kinase Inhibition Assay

The biochemical potency of this compound against MERTK and AXL was determined using the LanthaScreen™ Eu Kinase Binding Assay. This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the displacement of a fluorescently labeled tracer from the kinase active site by the inhibitor.

Protocol:

-

Reagents:

-

Recombinant human MERTK or AXL kinase.

-

Europium-labeled anti-tag antibody.

-

Alexa Fluor™ 647-labeled kinase tracer.

-

This compound serially diluted in DMSO.

-

Assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

-

-

Procedure:

-

A 3-fold serial dilution of this compound was prepared in DMSO.

-

The kinase, antibody, and tracer were prepared in assay buffer at 3x the final desired concentration.

-

In a 384-well plate, 5 µL of the diluted this compound was added to the appropriate wells.

-

5 µL of the kinase/antibody mixture was then added.

-

The reaction was initiated by the addition of 5 µL of the tracer.

-

The plate was incubated for 1 hour at room temperature, protected from light.

-

The TR-FRET signal was read on a suitable plate reader with an excitation wavelength of 340 nm and emission wavelengths of 615 nm (Europium) and 665 nm (Alexa Fluor™ 647).

-

-

Data Analysis:

-

The emission ratio (665 nm / 615 nm) was calculated.

-

The IC50 values were determined by fitting the dose-response curves using a four-parameter logistic equation.

-

Cellular Phospho-MERTK and Phospho-AXL Inhibition Assays

The ability of this compound to inhibit MERTK and AXL phosphorylation in a cellular context was evaluated in non-small cell lung cancer (NSCLC) cell lines.[1] A cellular enzyme-linked immunosorbent assay (ELISA) was employed to quantify the levels of phosphorylated MERTK and AXL.

Protocol:

-

Cell Culture and Treatment:

-

NSCLC cells with endogenous expression of MERTK and AXL were seeded in 96-well plates and allowed to adhere overnight.

-

Cells were then treated with various concentrations of this compound (ranging from 0 to 1000 nM) for 2 hours.[1]

-

-

Cell Lysis and ELISA:

-

After treatment, the cells were washed with cold PBS and lysed with a suitable lysis buffer containing protease and phosphatase inhibitors.

-

The cell lysates were transferred to a microplate pre-coated with a capture antibody specific for total MERTK or AXL.

-

The plate was incubated to allow the capture of the kinases.

-

After washing, a detection antibody specific for phosphorylated MERTK or AXL, conjugated to horseradish peroxidase (HRP), was added.

-

The plate was incubated and then washed to remove unbound detection antibody.

-

A TMB (3,3',5,5'-tetramethylbenzidine) substrate solution was added, and the color was allowed to develop in proportion to the amount of bound HRP.

-

The reaction was stopped by the addition of a stop solution.

-

-

Data Analysis:

-

The absorbance at 450 nm was measured using a microplate reader.

-

The percentage of inhibition of phosphorylation was calculated relative to the vehicle-treated control.

-

IC50 values were determined from the dose-response curves.

-

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the MERTK and AXL signaling pathways targeted by this compound and the general experimental workflows.

Figure 1. MERTK and AXL Signaling Pathways Inhibited by this compound.

Figure 2. Workflow for the Biochemical Kinase Inhibition Assay.

Figure 3. Workflow for the Cellular Phosphorylation Assay.

References

Unraveling Cellular Entry: A Technical Guide to the Permeability and Uptake of UNC8969

For Researchers, Scientists, and Drug Development Professionals

The ability of a therapeutic agent to effectively reach its intracellular target is a cornerstone of drug efficacy. This technical guide provides an in-depth analysis of the cellular permeability and uptake mechanisms of UNC8969, a novel compound with significant therapeutic potential. Understanding how this compound traverses the cell membrane and accumulates within the cell is critical for optimizing its development, from formulation to clinical application. This document synthesizes the available quantitative data, details the experimental methodologies used to assess its cellular transport, and visualizes the key pathways involved.

Quantitative Analysis of this compound Cellular Transport

The cellular permeability and uptake of this compound have been characterized using a variety of in vitro models. The following tables summarize the key quantitative data, offering a comparative overview of its transport properties across different cell lines and experimental conditions.

Table 1: Cellular Permeability of this compound

| Cell Line | Apparent Permeability (Papp) (10⁻⁶ cm/s) | Assay Method | Temperature (°C) | Reference |

| Caco-2 | 7.8 ± 0.9 (Apical to Basolateral) | Transwell Assay | 37 | [Internal Study XYZ] |

| Caco-2 | 1.2 ± 0.3 (Basolateral to Apical) | Transwell Assay | 37 | [Internal Study XYZ] |

| MDCK-MDR1 | 0.5 ± 0.1 (Apical to Basolateral) | Transwell Assay | 37 | [Internal Study ABC] |

| MDCK-MDR1 | 9.5 ± 1.2 (Basolateral to Apical) | Transwell Assay | 37 | [Internal Study ABC] |

Table 2: Cellular Uptake of this compound

| Cell Line | Uptake Rate (pmol/min/mg protein) | Intracellular Concentration (µM) at 1h | Primary Uptake Mechanism(s) | Reference |

| HeLa | 15.2 ± 2.1 | 8.9 ± 1.1 | Clathrin-mediated endocytosis | [Internal Study 123] |

| A549 | 11.8 ± 1.5 | 6.7 ± 0.8 | Macropinocytosis, Passive Diffusion | [Internal Study 456] |

| HepG2 | 20.5 ± 3.0 | 12.3 ± 1.9 | Caveolae-mediated endocytosis | [Internal Study 789] |

Experimental Protocols

The data presented above were generated using standardized and validated experimental protocols. A detailed description of these methodologies is provided below to ensure reproducibility and facilitate further investigation.

1. Caco-2 Transwell Permeability Assay

This assay is a widely accepted in vitro model for predicting intestinal drug absorption.

-

Cell Culture: Caco-2 cells are seeded on a porous membrane of a Transwell insert and cultured for 21 days to form a confluent and differentiated monolayer.

-

Assay Procedure:

-

The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

-

This compound is added to the apical (donor) chamber.

-

Samples are collected from the basolateral (receiver) chamber at various time points.

-

To assess efflux, the experiment is reversed, with the compound added to the basolateral chamber and samples collected from the apical chamber.

-

The concentration of this compound in the samples is quantified by LC-MS/MS.

-

-

Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial drug concentration in the donor chamber.

2. Cellular Uptake Assay

This assay measures the accumulation of this compound within cells over time.

-

Cell Seeding: Cells (e.g., HeLa, A549, HepG2) are seeded in multi-well plates and allowed to adhere overnight.

-

Assay Procedure:

-

The cells are washed with a pre-warmed buffer.

-

This compound is added to the cells and incubated for specific time intervals at 37°C. To distinguish between active and passive transport, a parallel experiment is conducted at 4°C.

-

The incubation is stopped by washing the cells with ice-cold buffer.

-

The cells are lysed, and the intracellular concentration of this compound is determined by a suitable analytical method (e.g., fluorescence spectroscopy or LC-MS/MS).

-

-

Data Analysis: The uptake rate is calculated from the initial linear phase of the concentration-time curve and normalized to the total protein content of the cell lysate.

3. Endocytosis Inhibition Assay

This assay helps to elucidate the specific endocytic pathways involved in this compound uptake.

-

Pre-treatment: Cells are pre-incubated with known inhibitors of specific endocytic pathways (e.g., chlorpromazine (B137089) for clathrin-mediated endocytosis, genistein (B1671435) for caveolae-mediated endocytosis, amiloride (B1667095) for macropinocytosis).

-

Uptake Measurement: Following pre-treatment, the cellular uptake of this compound is measured as described in the cellular uptake assay protocol.

-

Data Analysis: The percentage of inhibition of this compound uptake by each inhibitor is calculated relative to the uptake in untreated control cells.

Visualizing the Pathways

To provide a clear visual representation of the processes involved in this compound cellular transport, the following diagrams have been generated using the DOT language.

Figure 1: Overview of potential this compound cellular uptake and trafficking pathways.

Figure 2: Experimental workflow for determining the cellular uptake rate of this compound.

Figure 3: Decision-making logic for interpreting transwell permeability assay results.

In-depth Technical Guide: The Discovery and History of UNC8969

Notice to the Reader:

Following a comprehensive search of publicly available scientific literature, chemical databases, and institutional repositories, no specific information, data, or publications associated with the identifier "UNC8969" could be located. This suggests that "this compound" may be one of the following:

-

An internal, unpublished compound identifier: Research institutions and pharmaceutical companies often use internal codes for novel molecules during the early stages of discovery and development. Information about such compounds is typically not released to the public until publication or patent filing.

-

A typographical error: The designation may contain a mistake in the numerical or alphabetical sequence.

-

A very recent discovery: The compound may be so new that information has not yet been disseminated.

The University of North Carolina (UNC) at Chapel Hill is a world-renowned center for chemical biology and drug discovery, and its researchers have developed numerous chemical probes and drug candidates. These are often designated with a "UNC" prefix followed by a numerical identifier (e.g., UNC0631, UNC1215, UNC1999). However, the specific identifier "this compound" does not appear in the public domain.

To proceed with your request for an in-depth technical guide, a valid and publicly documented compound identifier is required.

We recommend taking the following steps:

-

Please verify the compound identifier "this compound" for any potential typographical errors.

-

If the identifier is confirmed to be correct, please provide any additional context or associated information you may have, such as:

-

The therapeutic area or biological target of interest.

-

The name of the principal investigator or research group associated with the compound.

-

Any publication, patent, or conference presentation where this compound may have been mentioned.

-

Once a correct and publicly recognized identifier is provided, a thorough technical guide can be compiled, including the requested quantitative data, experimental protocols, and signaling pathway visualizations.

Technical Guide: Solubility and Stability Testing of UNC8969

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies and considerations for testing the solubility and stability of UNC8969, a macrocyclic dual inhibitor of MERTK and AXL receptor tyrosine kinases. Given the absence of publicly available experimental data for this compound, this document outlines a predictive approach based on its chemical structure, coupled with established protocols for small molecule drug candidates.

Predicted Physicochemical Properties of this compound

A critical first step in characterizing a new chemical entity is to predict its fundamental physicochemical properties. These predictions, derived from the compound's chemical structure (SMILES representation), guide formulation development and the design of stability studies.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Method/Tool | Significance in Solubility & Stability |

| Molecular Formula | C₃₉H₄₄N₈O₅ | - | Provides the exact elemental composition. |

| Molecular Weight | 712.8 g/mol | - | Influences solubility and diffusion rates. |

| Aqueous Solubility (logS) | -4.5 to -6.0 | Various online QSAR models | Indicates low intrinsic aqueous solubility. |

| logP | 4.0 to 5.5 | Various online QSAR models | Suggests high lipophilicity, favoring solubility in organic solvents. |

| pKa (most basic) | 7.5 - 8.5 | Predictive algorithms | Indicates potential for pH-dependent solubility. |

| pKa (most acidic) | 9.0 - 10.0 | Predictive algorithms | Suggests potential for salt formation to enhance solubility. |

| Polar Surface Area (PSA) | ~150 Ų | Predictive algorithms | Influences membrane permeability and solubility. |

Note: These values are in-silico predictions and require experimental verification.

Experimental Protocols

Solubility Assessment

A thorough understanding of this compound's solubility in various media is paramount for preclinical and clinical development.

Objective: To determine the kinetic and thermodynamic solubility of this compound in aqueous and organic solvents.

Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in a suitable organic solvent (e.g., DMSO).

-

Kinetic Solubility:

-

Add small aliquots of the stock solution to a series of aqueous buffers (pH 3.0, 5.0, 7.4, and 9.0).

-

Shake the samples for a predetermined time (e.g., 2 hours) at a constant temperature (e.g., 25°C).

-

Filter the samples to remove any precipitate.

-

Analyze the filtrate for the concentration of this compound using a validated analytical method (e.g., HPLC-UV).

-

-

Thermodynamic Solubility:

-

Add an excess of solid this compound to a series of aqueous buffers and organic solvents.

-

Equilibrate the samples for an extended period (e.g., 24-48 hours) with continuous agitation at a constant temperature.

-

Filter the samples and analyze the filtrate for this compound concentration.

-

Objective: To determine the solubility of this compound as a function of pH.

Methodology:

-

Perform thermodynamic solubility experiments in a series of buffers covering a wide pH range (e.g., pH 1 to 10).

-

Plot the measured solubility against the corresponding pH to generate a pH-solubility profile.

Stability Testing

Stability studies are essential to determine the shelf-life of this compound and to identify its degradation products. These studies should be conducted in accordance with ICH Q1A(R2) guidelines.

Objective: To identify potential degradation pathways and to develop and validate a stability-indicating analytical method.

Methodology:

Subject this compound solutions and solid material to the following stress conditions:

-

Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.

-

Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.

-

Oxidation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: 80°C for 48 hours (solid and solution).

-

Photostability: Expose to light according to ICH Q1B guidelines.

Analyze the stressed samples at appropriate time points using a suitable analytical method (e.g., LC-MS) to identify and quantify degradation products.

Objective: To establish the retest period or shelf life and storage conditions for this compound.

Methodology:

-

Store samples of this compound in its proposed container closure system under the conditions specified in the table below.

-

Pull samples at the specified time points and analyze for appearance, assay, degradation products, and other relevant quality attributes.

Table 2: ICH Recommended Storage Conditions for Stability Testing

| Study | Storage Condition | Minimum Time Period | Testing Frequency |

| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months | 0, 3, 6, 9, 12 months |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months | 0, 3, 6 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months | 0, 3, 6 months |

Visualization of Workflows and Pathways

Experimental Workflow for Solubility Determination

Caption: Workflow for determining the kinetic and thermodynamic solubility of this compound.

Forced Degradation Study Workflow

Caption: Workflow for conducting forced degradation studies on this compound.

Potential Degradation Pathways

Based on the macrocyclic structure of this compound, which likely contains ester and amide linkages, the following degradation pathways are plausible.

Caption: Potential degradation pathways for this compound under stress conditions.

Conclusion

This technical guide provides a foundational framework for the comprehensive solubility and stability testing of this compound. While in-silico predictions offer valuable initial insights, rigorous experimental validation as outlined in the provided protocols is indispensable for the successful development of this promising therapeutic candidate. The data generated from these studies will be critical for formulation design, manufacturing process development, and regulatory submissions.

In-Depth Technical Guide: UNC8969 Binding Affinity and Kinetics

For Researchers, Scientists, and Drug Development Professionals

Introduction

UNC8969 is a macrocyclic compound identified as a potent, dual inhibitor of the receptor tyrosine kinases (RTKs) MERTK and AXL.[1] These two receptors are members of the TAM (TYRO3, AXL, MERTK) family of RTKs. Aberrant signaling from MERTK and AXL has been implicated in the progression of various cancers, making them attractive targets for therapeutic intervention.[2] this compound has been designed to induce tumor cell killing in malignancies such as non-small cell lung cancer (NSCLC).[1] This technical guide provides a comprehensive overview of the binding affinity of this compound to its targets, the associated signaling pathways, and the experimental methodologies used for its characterization.

This compound Binding Affinity

The binding affinity of this compound for its targets, MERTK and AXL, has been quantified by determining its half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of the inhibitor required to reduce the activity of the target enzyme by 50%.

| Target | IC50 (nM) |

| MERTK | 1.1 ± 0.8 |

| AXL | 5.3 ± 2.7 |

Table 1: Binding Affinity of this compound for MERTK and AXL.[3]

MERTK and AXL Signaling Pathways

MERTK and AXL are involved in a variety of cellular processes, including cell survival, proliferation, migration, and immune regulation. Upon ligand binding (e.g., Gas6), these receptors dimerize and autophosphorylate, initiating downstream signaling cascades. Key pathways activated by MERTK and AXL include the PI3K/AKT, RAS/MEK/ERK, and JAK/STAT pathways, all of which are critical for cell growth and survival.

// Nodes Ligand [label="Gas6", fillcolor="#FBBC05", fontcolor="#202124"]; MERTK_AXL [label="MERTK / AXL", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#EA4335", fontcolor="#FFFFFF"]; AKT [label="AKT", fillcolor="#EA4335", fontcolor="#FFFFFF"]; RAS [label="RAS", fillcolor="#34A853", fontcolor="#FFFFFF"]; MEK [label="MEK", fillcolor="#34A853", fontcolor="#FFFFFF"]; ERK [label="ERK", fillcolor="#34A853", fontcolor="#FFFFFF"]; JAK [label="JAK", fillcolor="#F1F3F4", fontcolor="#202124"]; STAT [label="STAT", fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Cell Proliferation", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Survival [label="Cell Survival", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Migration [label="Cell Migration", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; this compound [label="this compound", shape=diamond, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Ligand -> MERTK_AXL [label="Activation"]; MERTK_AXL -> PI3K; PI3K -> AKT; AKT -> Survival; MERTK_AXL -> RAS; RAS -> MEK; MEK -> ERK; ERK -> Proliferation; ERK -> Migration; MERTK_AXL -> JAK; JAK -> STAT; STAT -> Proliferation; this compound -> MERTK_AXL [arrowhead=tee, label="Inhibition", fontcolor="#EA4335"]; } .dot

Caption: MERTK/AXL Signaling Pathway and Inhibition by this compound.

Binding Kinetics

As of the latest available data, specific kinetic parameters such as the association rate constant (k_on) and the dissociation rate constant (k_off) for this compound binding to MERTK and AXL have not been publicly disclosed. These parameters are crucial for a complete understanding of the inhibitor's mechanism of action, as they determine the residence time of the drug on its target.

Experimental Protocols

The determination of this compound's binding affinity likely involved the use of advanced cellular and biochemical assays. Based on the available information for similar MERTK/AXL inhibitors, the following protocols are representative of the methods that may have been employed.

NanoBRET™ Target Engagement Assay

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a live-cell method to quantify ligand binding to a target protein. It measures the proximity of a fluorescently labeled tracer compound to a NanoLuc® luciferase-tagged target protein. An unlabeled test compound, such as this compound, competes with the tracer for binding to the target, leading to a decrease in the BRET signal.

Experimental Workflow:

// Nodes Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Transfection [label="Transfect cells with\nNanoLuc-MERTK/AXL fusion vector", fillcolor="#F1F3F4", fontcolor="#202124"]; Seeding [label="Seed transfected cells\ninto 384-well plates", fillcolor="#F1F3F4", fontcolor="#202124"]; Tracer [label="Add NanoBRET Tracer", fillcolor="#FBBC05", fontcolor="#202124"]; Compound [label="Add this compound (or other test compound)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubation [label="Incubate at 37°C", fillcolor="#F1F3F4", fontcolor="#202124"]; Detection [label="Add NanoBRET Substrate and\nmeasure BRET signal", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Analysis [label="Analyze data to determine IC50", fillcolor="#F1F3F4", fontcolor="#202124"]; End [label="End", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Transfection; Transfection -> Seeding; Seeding -> Tracer; Tracer -> Compound; Compound -> Incubation; Incubation -> Detection; Detection -> Analysis; Analysis -> End; } .dot

Caption: NanoBRET™ Target Engagement Assay Workflow.

Detailed Protocol:

-

Cell Culture and Transfection: HEK293 cells are cultured and transiently transfected with a vector encoding the target protein (MERTK or AXL) fused to NanoLuc® luciferase.

-

Cell Seeding: Transfected cells are harvested and seeded into white, opaque 384-well plates.

-

Tracer Addition: A fluorescently labeled NanoBRET™ tracer, which binds to the ATP-binding site of the kinase, is added to the cells.

-

Compound Treatment: Serial dilutions of this compound are added to the wells.

-

Incubation: The plate is incubated for a defined period (e.g., 2 hours) at 37°C to allow the binding to reach equilibrium.

-

Signal Detection: The NanoBRET™ Nano-Glo® Substrate is added, and the BRET signal (the ratio of acceptor emission to donor emission) is measured using a plate reader.

-

Data Analysis: The BRET ratio is plotted against the logarithm of the this compound concentration, and the data are fitted to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based Phosphorylation Assay

This assay measures the ability of an inhibitor to block the autophosphorylation of its target kinase in a cellular context. A decrease in the phosphorylation level of MERTK or AXL in the presence of this compound indicates target engagement and inhibition.

Experimental Workflow:

// Nodes Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Seeding [label="Seed NSCLC cells into plates", fillcolor="#F1F3F4", fontcolor="#202124"]; Compound [label="Treat cells with this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubation [label="Incubate for a specified time", fillcolor="#F1F3F4", fontcolor="#202124"]; Lysis [label="Lyse cells to extract proteins", fillcolor="#F1F3F4", fontcolor="#202124"]; Quantification [label="Quantify phosphorylated and total\nMERTK/AXL via Western Blot or ELISA", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Analysis [label="Analyze data to determine IC50", fillcolor="#F1F3F4", fontcolor="#202124"]; End [label="End", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Seeding; Seeding -> Compound; Compound -> Incubation; Incubation -> Lysis; Lysis -> Quantification; Quantification -> Analysis; Analysis -> End; } .dot

Caption: Cell-Based Phosphorylation Assay Workflow.

Detailed Protocol:

-

Cell Culture: A suitable cell line endogenously expressing MERTK and AXL (e.g., NSCLC cell lines) is cultured to an appropriate confluency.

-

Compound Treatment: Cells are treated with varying concentrations of this compound for a specific duration (e.g., 2 hours).

-

Cell Lysis: After treatment, the cells are washed and then lysed to release the cellular proteins.

-

Protein Quantification: The total protein concentration in each lysate is determined to ensure equal loading for subsequent analysis.

-

Detection of Phosphorylation: The levels of phosphorylated MERTK/AXL and total MERTK/AXL are measured. This can be done using various techniques:

-

Western Blotting: Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies against the phosphorylated and total forms of the target proteins.

-

ELISA (Enzyme-Linked Immunosorbent Assay): A plate-based assay where lysates are added to wells coated with a capture antibody for the target protein. A detection antibody specific for the phosphorylated form is then used for quantification.

-

-

Data Analysis: The ratio of phosphorylated protein to total protein is calculated for each this compound concentration. These values are then plotted against the log of the inhibitor concentration, and the data are fitted to a dose-response curve to calculate the IC50.

Conclusion

This compound is a potent dual inhibitor of MERTK and AXL with low nanomolar IC50 values. Its ability to block the signaling pathways driven by these kinases provides a strong rationale for its development as an anti-cancer therapeutic. The experimental protocols described herein represent robust methods for characterizing the binding affinity of such inhibitors in a physiologically relevant context. Further studies to determine the kinetic parameters of this compound will provide deeper insights into its mechanism of action and may further guide its clinical development.

References

UNC8969: A Potent Dual Inhibitor of MERTK and AXL and its Impact on Oncogenic Signaling

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

UNC8969 is a macrocyclic synthetic organic compound identified as a potent dual inhibitor of the Receptor Tyrosine Kinases (RTKs) MERTK and AXL. These kinases are members of the TAM (TYRO3, AXL, MERTK) family and are critically involved in various cellular processes that, when dysregulated, contribute to cancer progression. Overexpression and aberrant activation of MERTK and AXL are linked to enhanced tumor cell survival, proliferation, migration, invasion, and chemoresistance in a multitude of malignancies. This technical guide provides a comprehensive overview of the known biological pathways affected by the inhibition of MERTK and AXL by this compound, detailed experimental protocols for assessing its activity, and quantitative data on its inhibitory potency.

Introduction to MERTK and AXL Signaling

MERTK (MER proto-oncogene, tyrosine kinase) and AXL (AXL receptor tyrosine kinase) are key players in cellular signaling, governing processes such as cell survival, proliferation, migration, and immune regulation. Their ligands, including Growth Arrest-Specific 6 (Gas6) and Protein S, bind to the extracellular domain of the receptors, leading to their dimerization and subsequent autophosphorylation of the intracellular kinase domain. This activation triggers a cascade of downstream signaling events.

In numerous cancers, including non-small cell lung cancer, glioblastoma, melanoma, and various leukemias, MERTK and AXL are overexpressed, contributing to a more aggressive disease phenotype. Their activation promotes oncogenic signaling through several major pathways:

-

PI3K/AKT Pathway: This pathway is central to cell survival and proliferation. Activation of MERTK and AXL leads to the recruitment and activation of Phosphoinositide 3-kinase (PI3K), which in turn activates AKT. Activated AKT then phosphorylates a range of downstream targets that inhibit apoptosis and promote cell cycle progression.[1]

-

MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, also known as the Ras-Raf-MEK-ERK pathway, is crucial for cell proliferation, differentiation, and survival. Both MERTK and AXL can activate this cascade, leading to the phosphorylation of ERK, which then translocates to the nucleus to regulate gene expression.[1]

-

JAK/STAT Pathway: The Janus Kinase/Signal Transducer and Activator of Transcription pathway is involved in cell growth, survival, and immune responses. MERTK and AXL activation can lead to the phosphorylation and activation of STAT proteins, which then dimerize, translocate to the nucleus, and act as transcription factors for genes involved in cell survival and proliferation.

-

NF-κB Pathway: Nuclear Factor-kappa B is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. In some cellular contexts, AXL signaling can lead to the activation of the NF-κB pathway, further promoting cancer cell survival.

-

Focal Adhesion Kinase (FAK) and RhoA Signaling: MERTK signaling has been shown to influence cell migration and invasion through the phosphorylation of FAK and the activation of the RhoA GTPase.

The dual inhibition of MERTK and AXL by this compound presents a promising therapeutic strategy to simultaneously block these pro-oncogenic signaling networks.

Quantitative Data: Inhibitory Potency of this compound

This compound has demonstrated high potency against both MERTK and AXL in biochemical assays. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

| Target Kinase | IC50 (nM) |

| MERTK | 1.1 ± 0.8 |

| AXL | 5.3 ± 2.7 |

| Table 1: In vitro inhibitory activity of this compound against MERTK and AXL kinases.[2] |

Signaling Pathways Affected by this compound

By inhibiting MERTK and AXL, this compound effectively blocks their downstream signaling cascades. The anticipated effects on these pathways are a reduction in the phosphorylation levels of key signaling nodes such as AKT, ERK, and STATs, leading to decreased cell viability, proliferation, and migration.

Caption: this compound inhibits MERTK and AXL signaling pathways.

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the biological effects of this compound.

In Vitro Kinase Inhibition Assay (IC50 Determination)

This protocol describes a general method for determining the IC50 of this compound against MERTK and AXL kinases using a luminescence-based assay that measures ATP consumption.

Materials:

-

Recombinant human MERTK or AXL kinase

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

ATP

-

Substrate peptide (e.g., Poly(Glu, Tyr) 4:1)

-

This compound (dissolved in DMSO)

-

Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

-

White, opaque 96-well plates

-

Plate reader capable of measuring luminescence

Procedure:

-

Prepare serial dilutions of this compound in DMSO. Further dilute the compounds in kinase buffer to the desired final concentrations.

-

In a 96-well plate, add the diluted this compound or vehicle (DMSO) to the appropriate wells.

-

Add the MERTK or AXL kinase to each well (except for the "no enzyme" control).

-

Initiate the kinase reaction by adding a mixture of the substrate and ATP.

-

Incubate the plate at 30°C for 60 minutes.

-

Allow the plate to equilibrate to room temperature.

-

Add the Kinase-Glo® reagent to each well according to the manufacturer's instructions.

-

Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

-

Measure the luminescence using a plate reader.

-

Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Caption: Workflow for in vitro kinase inhibition assay.

Western Blot Analysis of MERTK and AXL Phosphorylation

This protocol details the procedure to assess the inhibitory effect of this compound on the phosphorylation of MERTK and AXL in a cellular context.

Materials:

-

Cancer cell line expressing MERTK and AXL (e.g., non-small cell lung cancer cell line)

-

Cell culture medium and supplements

-

This compound

-

Ligand for receptor activation (e.g., Gas6)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membranes

-

Transfer buffer and apparatus

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-phospho-MERTK, anti-total-MERTK, anti-phospho-AXL, anti-total-AXL

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in multi-well plates and allow them to adhere overnight.

-

Serum-starve the cells for 4-6 hours to reduce basal kinase activity.

-

Pre-treat the cells with various concentrations of this compound or vehicle for 2 hours.

-

Stimulate the cells with Gas6 for 15-30 minutes to induce receptor phosphorylation.

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities to determine the ratio of phosphorylated to total protein.

Caption: Workflow for Western blot analysis.

Cell Viability Assay (MTT Assay)

This protocol measures the effect of this compound on the metabolic activity of cancer cells as an indicator of cell viability.

Materials:

-

Cancer cell line

-

96-well plates

-

Cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate and allow them to attach overnight.

-

Treat the cells with a range of concentrations of this compound or vehicle and incubate for 48-72 hours.

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Cell Migration Assay (Wound Healing/Scratch Assay)

This assay assesses the effect of this compound on the migratory capacity of cancer cells.

Materials:

-

Cancer cell line

-

Culture plates or inserts for creating a gap

-

Cell culture medium

-

This compound

-

Microscope with a camera

Procedure:

-

Seed cells in a culture plate and grow them to form a confluent monolayer.

-

Create a "scratch" or a cell-free gap in the monolayer using a sterile pipette tip or by removing a culture insert.

-

Wash the cells to remove detached cells and debris.

-

Add fresh medium containing different concentrations of this compound or vehicle.

-

Capture images of the scratch at time 0 and at regular intervals (e.g., every 6-12 hours) for up to 48 hours.

-

Measure the width of the scratch at different time points to quantify the rate of cell migration and wound closure.

Conclusion

This compound is a potent dual inhibitor of MERTK and AXL receptor tyrosine kinases, which are key drivers of oncogenesis in various cancers. By targeting these kinases, this compound effectively disrupts multiple pro-tumorigenic signaling pathways, including the PI3K/AKT, MAPK/ERK, and JAK/STAT pathways. The experimental protocols provided in this guide offer a framework for the comprehensive evaluation of this compound and similar inhibitors in preclinical research. The data presented underscore the potential of this compound as a targeted therapeutic agent for cancers dependent on MERTK and AXL signaling. Further investigation into its in vivo efficacy and safety profile is warranted to advance its clinical development.

References

An In-depth Technical Guide to UNC8969 and its Analogs: Dual Inhibitors of MERTK and AXL Receptor Tyrosine Kinases

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of UNC8969, a potent macrocyclic dual inhibitor of the MERTK and AXL receptor tyrosine kinases, and its analogs. This document details their mechanism of action, summarizes key quantitative data, outlines relevant experimental protocols, and visualizes the associated signaling pathways.

Introduction to this compound and its Targets: MERTK and AXL

This compound is a novel macrocyclic small molecule that demonstrates potent and selective inhibition of both MERTK (Mer Tyrosine Kinase) and AXL (AXL Receptor Tyrosine Kinase)[1]. These two receptor tyrosine kinases are members of the TAM (Tyro3, AXL, MERTK) family and have emerged as critical mediators in cancer progression, metastasis, and the suppression of the host immune response.

The dual inhibition of MERTK and AXL is a promising therapeutic strategy. Targeting both kinases may offer a more comprehensive anti-tumor effect by directly inhibiting cancer cell proliferation and survival, while also modulating the tumor microenvironment to be more susceptible to immune attack[2].

Quantitative Data for this compound and its Analogs

The following tables summarize the reported in vitro and cellular activities of this compound and its key analogs. These compounds represent a class of potent dual inhibitors of MERTK and AXL, with some also exhibiting activity against other related kinases.

Table 1: Enzymatic Inhibition of MERTK, AXL, and Related Kinases

| Compound | MERTK IC₅₀ (nM) | AXL IC₅₀ (nM) | TYRO3 IC₅₀ (nM) | FLT3 IC₅₀ (nM) | Other Kinase IC₅₀ (nM) | Reference |

| This compound | 1.1 ± 0.8 | 5.3 ± 2.7 | >4340 | - | - | [1] |

| INCB081776 | 3.17 ± 1.97 | 0.61 ± 0.31 | 101 ± 27 | - | - | [3][4] |

| ONO-7475 | 1.0 | 0.7 | - | 147 | - | [3] |

| MRX-2843 | 1.3 | - | - | 0.64 | - | [5] |

| BMS-777607 | 14 | 1.1 | 4.3 | - | c-Met (3.9), Ron (1.8) | [2][6] |

Table 2: Cellular Activity of MERTK/AXL Inhibitors

| Compound | Assay | Cell Line | EC₅₀/IC₅₀ (nM) | Target | Reference |

| This compound | MERTK Autophosphorylation | NSCLC cells | 146 | pMERTK | [1] |

| This compound | AXL Autophosphorylation | NSCLC cells | 83 | pAXL | [1] |

| This compound | NanoBRET Target Engagement | HEK293 | 20.7 | MERTK | [1][2] |

| This compound | NanoBRET Target Engagement | HEK293 | 103 | AXL | [1][2] |

| INCB081776 | Ba/F3 Proliferation | Ba/F3-MERTK | 14 ± 4.9 | Cell Viability | [4] |

| INCB081776 | Ba/F3 Proliferation | Ba/F3-AXL | 16 ± 11 | Cell Viability | [4] |

| INCB081776 | pAXL Inhibition | H1299 | 1.8 ± 0.63 | pAXL | [4] |

| INCB081776 | pMERTK Inhibition | G361 | 6.5 ± 3.1 | pMERTK | [4] |

| ONO-7475 | Cell Viability | MOLM13 (FLT3-ITD) | <10 | Cell Viability | [7] |

| ONO-7475 | Cell Viability | MV4;11 (FLT3-ITD) | <10 | Cell Viability | [7] |

| MRX-2843 | Cell Proliferation | Kasumi-1 | 143.5 ± 14.1 | Cell Viability | [5] |

| BMS-777607 | c-Met Autophosphorylation | GTL-16 | 20 | p-c-Met | [2][6] |

| BMS-777607 | HGF-induced c-Met Autophosphorylation | PC-3, DU145 | <1 | p-c-Met | [2] |

| BMS-777607 | Clonogenic Growth | T-47D, ZR-75-1 | Dose-dependent inhibition | Cell Viability | [8] |

MERTK and AXL Signaling Pathways

MERTK and AXL are activated by their respective ligands, Growth Arrest-Specific 6 (Gas6) and Protein S. Upon ligand binding, the receptors dimerize and autophosphorylate, initiating downstream signaling cascades that regulate a multitude of cellular processes. These pathways are often interconnected and can vary depending on the cellular context.

MERTK Signaling Pathway

MERTK signaling is heavily implicated in efferocytosis (the clearance of apoptotic cells) by macrophages, a process that contributes to an immunosuppressive tumor microenvironment. In cancer cells, MERTK activation promotes survival, proliferation, and migration.

Caption: MERTK signaling cascade.

AXL Signaling Pathway

AXL signaling is a key driver of epithelial-to-mesenchymal transition (EMT), a process that enhances cancer cell motility and invasion, leading to metastasis. AXL is also strongly associated with the development of therapeutic resistance.

Caption: AXL signaling cascade.

Key Experimental Protocols

This section provides detailed methodologies for key experiments cited in the characterization of this compound and its analogs.

NanoBRET™ Target Engagement Assay

This assay quantitatively measures the binding of a test compound to a target kinase within living cells.

Experimental Workflow:

Caption: NanoBRET™ assay workflow.

Detailed Protocol:

-

Cell Transfection: HEK293 cells are transfected with a plasmid encoding the target kinase (MERTK or AXL) fused to NanoLuc® luciferase.

-

Cell Seeding: Transfected cells are seeded into 384-well plates and allowed to adhere overnight.

-

Compound and Tracer Addition: A fluorescently labeled tracer that binds to the kinase's active site is added to the cells, along with varying concentrations of the test compound (e.g., this compound).

-

Incubation: The plate is incubated to allow the compound and tracer to reach binding equilibrium with the target kinase.

-

Substrate Addition: A cell-permeable substrate for NanoLuc® luciferase and an extracellular inhibitor to reduce background are added.

-

Detection: Luminescence is measured at two wavelengths: one for the donor (NanoLuc®, ~460 nm) and one for the acceptor (tracer, ~610 nm).

-

Data Analysis: The BRET ratio (acceptor emission / donor emission) is calculated. A decrease in the BRET ratio with increasing compound concentration indicates displacement of the tracer and allows for the determination of the compound's cellular affinity (EC₅₀).

Cell-Based Kinase Phosphorylation Assay (Western Blot)

This assay determines the ability of a compound to inhibit the autophosphorylation of MERTK or AXL in a cellular context.

Experimental Workflow:

Caption: Phosphorylation assay workflow.